molecular formula C12H20N6O2 B14971609 N~2~,N~2~-dimethyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~,N~2~-dimethyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B14971609
M. Wt: 280.33 g/mol
InChI Key: HFRSTTHCYKVNNB-UHFFFAOYSA-N
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Description

“N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Nitration: Introduction of the nitro group at the 5-position of the pyrimidine ring using nitrating agents like nitric acid.

    Substitution: Introduction of the piperidine moiety at the 6-position through nucleophilic substitution reactions.

    Dimethylation: Methylation of the amino groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Intercalation into DNA/RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
  • N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
  • 6-(4-METHYLPIPERIDIN-1-YL)-2,4-DIAMINOPYRIMIDINE

Uniqueness

“N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” is unique due to the presence of both the dimethylamino and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H20N6O2

Molecular Weight

280.33 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C12H20N6O2/c1-8-4-6-17(7-5-8)11-9(18(19)20)10(13)14-12(15-11)16(2)3/h8H,4-7H2,1-3H3,(H2,13,14,15)

InChI Key

HFRSTTHCYKVNNB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C

Origin of Product

United States

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